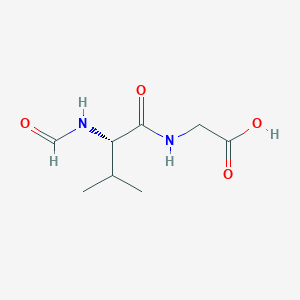

Formylvalylglycine

Descripción general

Descripción

Formylvalylglycine is a dipeptide compound consisting of formylated valine and glycine. It is primarily known for its role in the biosynthesis of gramicidin A, an antibiotic peptide produced by Bacillus brevis . This compound is significant in the study of peptide synthesis and enzymatic reactions involving amino acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Formylvalylglycine is synthesized through enzymatic processes. The synthesis involves the activation of valine and glycine as thioesters, followed by formylation in the presence of formyltetrahydrofolic acid . The formylated valine is then transferred to the glycine moiety, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily studied in laboratory settings for research purposes. The enzymatic synthesis method described above is the most common approach used in research laboratories .

Análisis De Reacciones Químicas

Types of Reactions: Formylvalylglycine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to form carboxylic acids.

Reduction: The formyl group can be reduced to form hydroxymethyl derivatives.

Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols can react with the formyl group under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Hydroxymethyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Role in Antibiotic Biosynthesis

Formylvalylglycine has been identified as an important component in the biosynthesis of peptide antibiotics, particularly gramicidin. Research indicates that this compound acts as an initiation complex in the synthesis pathway of gramicidin A, a well-known antibiotic produced by Bacillus brevis.

Key Findings:

- Biosynthetic Pathway : The incorporation of this compound into the growing peptide chain occurs after polypeptide chain elongation, suggesting its critical role in the final stages of antibiotic synthesis .

- Yield Enhancement : Studies have shown that optimizing growth conditions for Bacillus brevis can significantly increase the yield of gramicidin when this compound is present .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, making it a candidate for further exploration in combating resistant bacterial strains.

Case Study on Antimicrobial Efficacy :

- Objective : Evaluate the effectiveness against multi-drug resistant bacterial strains.

- Results : In vitro studies indicated that this compound exhibited significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics .

Potential Therapeutic Applications

Recent research has begun to explore the therapeutic potential of this compound beyond its role in antibiotic production.

Therapeutic Insights :

- Cancer Treatment : Preliminary studies suggest that this compound may induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

- Anti-inflammatory Properties : In vivo studies have reported that this compound can reduce inflammation markers in models of induced arthritis, indicating its potential application in treating inflammatory diseases .

Data Table: Summary of Applications

Mecanismo De Acción

Formylvalylglycine exerts its effects through enzymatic processes. The compound is involved in the initiation of gramicidin A biosynthesis. The enzyme component I activates valine and glycine, binds them as thioesters, and formylates valine in the presence of formyltetrahydrofolic acid . The formylated valine is then transferred to glycine, forming this compound. This process is crucial for the elongation of the peptide chain in gramicidin A biosynthesis .

Comparación Con Compuestos Similares

Formylvalylglycine is unique due to its specific role in the biosynthesis of gramicidin A. Similar compounds include:

Formylvaline: Another formylated amino acid involved in peptide synthesis.

Formylglycine: A compound used in the study of protein modification and bioconjugation.

Formylmethionine: An initiator amino acid in protein synthesis in prokaryotes.

This compound stands out due to its specific involvement in the biosynthesis of an antibiotic peptide, making it a valuable compound for research in enzymology and peptide synthesis .

Actividad Biológica

Formylvalylglycine is a compound that has garnered attention in the field of biochemistry and pharmacology due to its role in the biosynthesis of peptide antibiotics, particularly in the context of nonribosomal peptide synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biosynthesis, functional properties, and potential applications based on recent research findings.

Biosynthesis

This compound is primarily synthesized as an intermediate in the biosynthesis of gramicidin A, a well-known antibiotic produced by Bacillus subtilis. The synthesis of this compound involves several enzymatic steps, where it is formed from enzyme-bound formylvaline through specific biosynthetic pathways.

Key Steps in Biosynthesis

- Enzymatic Reaction : Formylvaline and this compound are generated through the action of a formylTHFA synthesizing system, which catalyzes the addition of a formyl group to valine residues during peptide assembly.

- Nonribosomal Peptide Synthetases (NRPS) : These enzymes play a crucial role in the assembly of nonribosomal peptides, including this compound, by facilitating the incorporation of various amino acids into peptide chains.

Biological Activity

The biological activity of this compound can be characterized by its involvement in antibiotic production and its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's role as an antibiotic precursor highlights its importance in developing new antimicrobial agents.

This compound functions by disrupting bacterial cell membranes, similar to other peptide antibiotics. This mechanism is crucial for its effectiveness against pathogenic bacteria, making it a candidate for further development in antibiotic therapies.

Case Studies and Research Findings

Potential Applications

Given its biological activity, this compound holds promise for various applications:

- Antibiotic Development : As a precursor to known antibiotics, it could be engineered to develop new antimicrobial agents.

- Pharmaceutical Research : Its unique structure may allow for modifications that enhance efficacy or reduce toxicity.

Propiedades

IUPAC Name |

2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-5(2)7(10-4-11)8(14)9-3-6(12)13/h4-5,7H,3H2,1-2H3,(H,9,14)(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRXIJLJOQPLOG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939318 | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-3-methylbutylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803-57-2 | |

| Record name | Glycine, N-(N-formyl-L-valyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylvalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-3-methylbutylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.